N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine
Overview
Description
“N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine” is a chemical compound with the EC number 221-375-9 and the CAS number 3081-14-9 . It is used in various industrial applications .
Synthesis Analysis
The synthesis of “N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine” has been studied using copper-based catalysts. The reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone over copper-based catalysts was investigated . The addition of Mn, Ba, and La into Cu–SiO2 catalyst played an important role in the improvement of the selectivity towards N,N′-bis (1,4-dimethylpentyl)-p-phenylenediamine .Chemical Reactions Analysis
“N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine” may react with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
“N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine” has a molecular weight of 304.51 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antioxidant Properties in Polymer Chemistry
Specific Scientific Field
Polymer chemistry and materials science.
Summary of Application
N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine acts as an antioxidant in polymer formulations. It helps prevent oxidative degradation of polymers by scavenging free radicals and inhibiting chain scission. This property is particularly valuable in extending the lifespan of plastic materials, rubber, and other polymer-based products.
Experimental Procedures
Researchers incorporate N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine into polymer matrices during synthesis or as an additive. The compound’s concentration, dispersion method, and compatibility with the polymer matrix are critical factors. Techniques such as melt blending, solution mixing, or in situ polymerization are commonly employed.
Results and Outcomes
Studies demonstrate that the inclusion of N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine enhances the thermal stability and oxidation resistance of polymers. Quantitative data, such as reduced weight loss during accelerated aging tests or improved tensile strength retention, validate its effectiveness as an antioxidant .
Corrosion Inhibition in Metal Coatings
Specific Scientific Field
Materials science and corrosion engineering.
Summary of Application
N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine serves as a corrosion inhibitor in metal coatings. It forms a protective layer on metal surfaces, preventing electrochemical reactions and minimizing corrosion rates. Commonly used in automotive coatings, marine paints, and industrial coatings.
Experimental Procedures
Researchers incorporate the compound into coating formulations. Parameters include concentration, pH, and compatibility with other additives. Electrochemical impedance spectroscopy (EIS) and salt spray tests evaluate the effectiveness of the coating.
Results and Outcomes
Metal coatings containing N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine exhibit improved corrosion resistance. Reduced corrosion current density and increased impedance confirm its inhibitory effect on metal degradation .
Radical Scavenging in Organic Synthesis
Specific Scientific Field
Organic chemistry and synthetic methodology.
Summary of Application
The compound acts as a radical scavenger in organic reactions. It intercepts reactive radicals (e.g., alkyl radicals, peroxyl radicals) during free radical polymerizations, photochemical processes, or radical-mediated transformations.
Experimental Procedures
Researchers add N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine to reaction mixtures. Its concentration affects reaction kinetics. Monitoring radical intermediates using EPR spectroscopy provides insights.
Results and Outcomes
The compound efficiently traps radicals, preventing unwanted side reactions. Improved yield and selectivity are observed in radical-based syntheses .
Stabilization of Lubricating Oils
Specific Scientific Field
Tribology and lubrication science.
Summary of Application
N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine stabilizes lubricating oils by inhibiting oxidation and preventing viscosity changes. It extends the oil’s service life and maintains optimal lubrication properties.
Experimental Procedures
Researchers blend the compound with lubricating oils. Compatibility, solubility, and thermal stability are assessed. Benchtop tribometers evaluate wear and friction performance.
Results and Outcomes
Lubricating oils containing N,N’-Bis(1,4-dimethylpentyl)-P-phenylenediamine exhibit reduced viscosity increase and improved oxidative stability. Longer oil change intervals and reduced equipment wear are observed .
Safety And Hazards
properties
IUPAC Name |
1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLYGOUHDJHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2 | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024618 | |
Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992), Liquid | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20257 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
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Boiling Point |
459 °F at 13.5 mmHg (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20257 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20257 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.91 (NTP, 1992) - Less dense than water; will float | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Product Name |
N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine | |
CAS RN |
3081-14-9 | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20257 | |
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Record name | N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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Record name | N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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Record name | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Melting Point |
-33 °F (NTP, 1992) | |
Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20257 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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